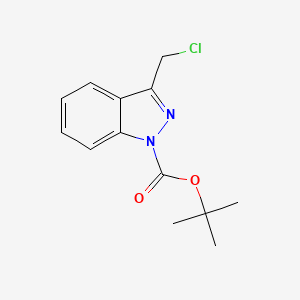

Tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate

Description

Tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate (CAS: 944899-34-7) is a substituted indazole derivative with the molecular formula C₁₃H₁₅ClN₂O₂ and a molar mass of 266.72 g/mol. Key properties include a predicted density of 1.23 g/cm³, boiling point of 390.5°C, and pKa of -2.09 . The tert-butyl carbamate (Boc) group enhances solubility and stability, while the chloromethyl (-CH₂Cl) substituent at the 3-position confers reactivity in nucleophilic substitutions, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRCJZJQUGWYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183558 | |

| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-34-7 | |

| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate typically involves the reaction of 3-(chloromethyl)-1H-indazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the indazole ring or the chloromethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of azido or amino derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate typically involves the reaction of 3-(chloromethyl)-1H-indazole with tert-butyl chloroformate. Key steps include:

- Reagents : Tert-butyl chloroformate, triethylamine (as a base), and dichloromethane (as a solvent).

- Reaction Conditions : Conducted at room temperature to optimize yield.

- Industrial Production : Continuous flow reactors may be utilized for scalability and efficiency.

Chemistry

The compound serves as an important intermediate in synthesizing more complex indazole derivatives. Its unique structure allows for diverse synthetic pathways, making it valuable in organic synthesis.

Biology

This compound is studied for its potential biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal pathogens.

- Anti-inflammatory Properties : May inhibit key inflammatory pathways, enhancing its therapeutic profile.

- Anticancer Potential : Investigated for inducing apoptosis in cancer cells through mechanisms such as DNA damage and activation of the p53 signaling pathway.

Medicine

The compound is being explored for its potential use in drug development, particularly as a kinase inhibitor. Its ability to interact with specific molecular targets suggests its role in modulating biological pathways.

Case Studies and Applications

Several studies emphasize the potential applications of this compound:

- Tuberculosis Treatment : The compound has been investigated for its inhibitory effects on key enzymes involved in mycobacterial metabolism, showing promising results in preliminary screenings .

- Cancer Therapeutics : Ongoing research aims to optimize this compound for targeted therapy in oncology, focusing on selective apoptosis induction in tumor cells .

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The presence of the tert-butyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

tert-Butyl 3-iodo-1H-indazole-1-carboxylate

- Structure : Iodo substituent at the 3-position.

- Molecular Weight : 344 g/mol (EI + MS) .

- Physical State : Colorless solid with a melting point of 117°C .

- Synthetic Utility: The iodo group facilitates cross-coupling reactions (e.g., Sonogashira), with a reported yield of 80% .

- Key Difference : Iodo’s larger atomic radius and lower electronegativity compared to chloromethyl alter reaction kinetics and regioselectivity.

tert-Butyl 4-(chloromethyl)-1H-indazole-1-carboxylate

- Structure : Chloromethyl group at the 4-position.

- Synthesis : Prepared via Boc protection using (Boc)₂O and DMAP, yielding 88% as a colorless oil .

- Reactivity : Positional isomerism affects electronic distribution; the 4-substituted derivative may exhibit lower steric hindrance in certain reactions compared to the 3-substituted analog.

tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate

- Structure: Amino (-NH₂) at 3-position and chloro (-Cl) at 6-position.

- Molecular Formula : C₁₂H₁₄ClN₃O₂, molar mass 267.71 g/mol .

- Properties: Higher predicted density (1.35 g/cm³) and boiling point (424.9°C) due to hydrogen bonding from the amino group .

tert-Butyl 5-chloro-1H-indazole-1-carboxylate

- Structure : Chloro substituent at the 5-position.

- Molecular Formula : C₁₂H₁₃ClN₂O₂, molar mass 252.7 g/mol .

Comparative Analysis Table

Biological Activity

Tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a chloromethyl substituent, contributing to its chemical reactivity and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : Approximately 266.72 g/mol

- Structure : The compound features a bicyclic indazole ring system, which is known for its pharmacological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group acts as a reactive site, allowing for nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity facilitates the formation of covalent bonds with specific amino acid residues or nucleotides, leading to significant biological effects.

Antimicrobial Activity

Indazole derivatives, including this compound, have demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Infections : Exhibits antifungal activity, making it a candidate for treating mycotic infections.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, potentially by inhibiting key inflammatory pathways. The presence of the tert-butyl group may enhance its hydrophobic interactions with cellular membranes, influencing the bioavailability and efficacy of the compound in inflammatory models.

Anticancer Potential

This compound has been investigated for its anticancer properties:

- Mechanism : Induces apoptosis in cancer cells through DNA damage and activation of the p53 signaling pathway.

- Case Studies : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

In Vitro Studies

Recent studies have focused on the compound's interaction with biological targets:

- DNA Interaction : The compound forms adducts with DNA, leading to strand breaks and activation of cellular repair mechanisms.

- Cell Line Testing : In vitro assays indicate significant cytotoxicity against cancer cell lines, with IC50 values suggesting potent activity.

Comparative Analysis

A comparative analysis of similar indazole derivatives reveals the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | C₁₂H₁₄BrN₃O₂ | Contains bromine; antimicrobial activity | Moderate |

| Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate | C₁₃H₁₅BrN₂O₂ | Bromine substituent; similar reactivity | High |

| Tert-butyl 3-(methoxymethyl)-1H-indazole-1-carboxylate | C₁₄H₁₈N₂O₃ | Methoxy group; differing properties | Low |

Case Studies and Applications

Several studies highlight the potential applications of this compound in drug development:

- Tuberculosis Treatment : Investigated as part of a screening campaign for new tuberculosis treatments due to its potential inhibitory effects on key enzymes involved in bacterial metabolism .

- Cancer Therapeutics : Ongoing research aims to optimize this compound for use as a targeted therapy in oncology, focusing on its ability to induce apoptosis selectively in tumor cells.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multistep reactions starting from indazole derivatives. A common approach involves introducing the chloromethyl group at the 3-position using chloromethylation reagents (e.g., ClCH₂OCH₃) under inert conditions (N₂/Ar) to prevent oxidation. The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Key Variables :

- Temperature : Optimal reaction temperatures range from 0°C to room temperature for Boc protection to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H) and chloromethyl moiety (δ ~4.5 ppm for CH₂Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆ClN₂O₂: calc. 279.0878) .

- X-ray Crystallography : For unambiguous confirmation, though this requires high-quality single crystals and access to facilities like synchrotrons .

Advanced Research Questions

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : When using this compound as a boronate precursor, low yields often arise from:

- Catalyst Selection : Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₄ in coupling with aryl halides, reducing side reactions .

- Solvent System : Dioxane/water (5:1) enhances solubility of boronate intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >90% purity .

Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electrophilicity of the chloromethyl group. Key parameters:

- LUMO Maps : Identify electron-deficient regions for nucleophilic attack .

- Transition State Analysis : Predicts activation energies for SN2 reactions with amines or thiols.

Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) is recommended to correlate computational and empirical data .

Q. How should researchers address contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:

- Assay Conditions : Variations in cell lines (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1% is critical) .

- Metabolic Stability : Use liver microsome assays (human/rat) to compare degradation rates and adjust EC₅₀ values accordingly.

- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing Cl with Br) to isolate pharmacophore contributions .

Critical Analysis of Evidence

- SHELX Refinement : While crystallography () is gold-standard for structural validation, its reliance on high-quality crystals limits routine use. Researchers should prioritize NMR/HRMS for rapid validation .

- Synthetic Protocols : and provide complementary strategies for Boc protection, but microwave-assisted methods () offer time efficiency for high-throughput applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.